Gamabufotalin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medizin: Gamabufagin hat in der Krebsforschung vielversprechend gezeigt, da es durch das Anvisieren des VEGFR-2-Signalwegs das Wachstum von Krebszellen und die Angiogenese hemmen kann.

Wirkmechanismus

Gamabufagin entfaltet seine Wirkungen durch die Hemmung der Aktivierung des VEGFR-2-Signalwegs, der für die Angiogenese (die Bildung neuer Blutgefäße) entscheidend ist. Durch die Blockierung dieses Signalwegs kann Gamabufagin das Wachstum und die Ausbreitung von Krebszellen hemmen . Darüber hinaus induziert Gamabufagin Apoptose (programmierten Zelltod) in Krebszellen, indem es kaspaseabhängige Signalwege aktiviert und die Freisetzung von Cytochrom c aus Mitochondrien fördert .

Wirkmechanismus

- COX-2 plays a role in promoting tumor growth, angiogenesis, and metastasis in various cancers, including lung cancer .

- By inhibiting NF-κB activation, Gamabufotalin impacts downstream genes involved in tumor progression .

- Its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) contribute to its bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Gamabufotalin interacts with several enzymes and proteins. It inhibits the phosphorylation of IKKβ by targeting the ATP-binding site, thereby suppressing COX-2 expression . It also interacts with the ATP-binding sites of Hsp90, inhibiting the chaperone function of Hsp90 and reducing the expression of Hsp90-dependent client proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It effectively inhibits the growth of non-small cell lung cancer (NSCLC) cells and enhances apoptosis induction . It also suppresses COX-2 expression, thereby inhibiting the proliferation of NSCLC cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the phosphorylation of IKKβ, thereby suppressing COX-2 expression . It also interacts with the ATP-binding sites of Hsp90, inhibiting the chaperone function of Hsp90 and reducing the expression of Hsp90-dependent client proteins .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the phosphorylation of IKKβ, thereby suppressing COX-2 expression

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Gamabufagin kann durch verschiedene chemische Reaktionen synthetisiert werden, die Bufadienolid-Derivate betreffen. Eine gängige Methode beinhaltet die Umwandlung von Bufotalin zu Cinobufagin, das dann weiter modifiziert werden kann, um Gamabufagin zu produzieren . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Umwandlung zu ermöglichen.

Industrielle Produktionsverfahren

Die industrielle Produktion von Gamabufagin beinhaltet die Extraktion von Bufadienoliden aus Krötengift, gefolgt von Reinigungs- und chemischen Modifizierungsprozessen. Die Stabilität und niedrige Toxizität von Gamabufagin machen es für die Massenproduktion geeignet .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Gamabufagin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Gamabufagin kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Gamabufagin modifizieren und so seine chemischen Eigenschaften verändern.

Substitution: Substitutionsreaktionen beinhalten das Ersetzen bestimmter Atome oder Gruppen innerhalb des Gamabufagin-Moleküls durch andere Atome oder Gruppen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Gamabufagin-Derivate, jedes mit einzigartigen chemischen und biologischen Eigenschaften. Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .

Vergleich Mit ähnlichen Verbindungen

Gamabufagin gehört zur Familie der Bufadienolide, die mehrere ähnliche Verbindungen umfasst:

Arenobufagin: Isoliert aus der argentinischen Kröte (Chaunus arenarum), bekannt für seine potente kardiotonische Wirkung.

Bufotalin: Wird in der Aga-Kröte (Rhinella marina) gefunden und in der traditionellen chinesischen Medizin verwendet.

Cinobufagin: Isoliert aus der Kröte der Chusan-Inseln (Bufo gargarizans), wird auf seine Antitumor-Eigenschaften untersucht.

Marinobufagin: Wird in Bufo rubescens und der Aga-Kröte gefunden, bekannt für seine kardiotonische Wirkung.

Quercicobufagin: Isoliert aus der Eichenkröte (Anaxyrus quercicus), wird auf seine biologischen Aktivitäten untersucht.

Gamabufagin ist einzigartig aufgrund seiner spezifischen Hemmung des VEGFR-2-Signalwegs und seiner relativ geringen Toxizität im Vergleich zu anderen Bufadienoliden .

Eigenschaften

IUPAC Name |

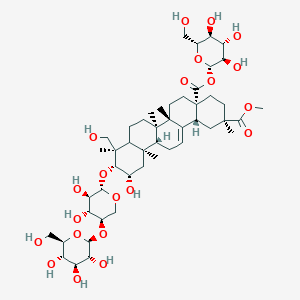

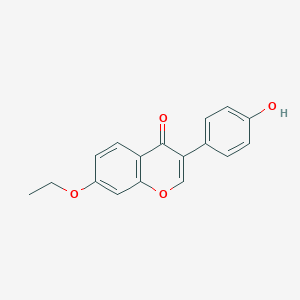

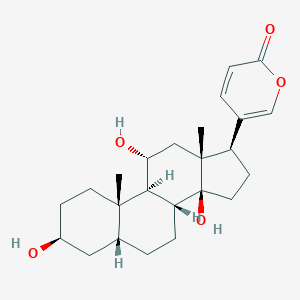

5-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3/t15-,16+,17-,18-,19-,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTLOAVOGWSPEF-KJRPADTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878664 | |

| Record name | Gamabufotalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-11-2 | |

| Record name | Gamabufotalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gamabufotalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gamabufotalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gamabufotalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GAMABUFOTALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HH3KM165O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: In glioblastoma cells, gamabufotalin exhibits potent cytotoxic activity. Research suggests it triggers apoptosis through both intrinsic and extrinsic pathways, indicated by caspase activation and enhanced lactate dehydrogenase leakage. [, , ] Additionally, this compound induces G2/M cell cycle arrest, likely through the downregulation of cell cycle regulators such as cdc25C, Cyclin B1, cdc2, and survivin. [] It also promotes autophagy, contributing to its overall cytotoxic effect. [, ]

ANone: Yes, this compound demonstrates the ability to modulate the tumor microenvironment by depleting CD4+CD25+Foxp3+ regulatory T (Treg) cells in mitogen-activated human peripheral blood mononuclear cells (PBMCs). [] This depletion of Treg cells could potentially enhance antitumor immunity, as Treg cells are known to suppress immune responses against tumors.

ANone: this compound has the molecular formula C24H34O6 and a molecular weight of 418.52 g/mol. []

ANone: this compound's structure has been elucidated through various spectroscopic techniques, including FAB-MS, 1H-NMR, and 13C-NMR. [, , , ] These techniques provide detailed information about the compound's functional groups, connectivity, and stereochemistry.

ANone: Computational methods, such as molecular docking, have been used to predict the binding interactions of this compound with target proteins. For example, molecular docking studies revealed that this compound interacts with the ATP-binding sites of Hsp90, suggesting a potential mechanism for its antitumor activity. []

ANone: Structural modifications on the bufadienolide scaffold significantly influence their growth inhibitory activity. Glycosylation generally enhances activity, while genins and degradation products tend to be less potent. [] The presence and position of hydroxyl groups, as seen in this compound, are crucial for activity. [, ] Modifications impacting the α-pyrone ring can also alter the photochemical properties of bufadienolides. []

ANone: Research suggests that after oral administration of cinobufacini capsules (containing this compound), the compound can be detected in rat plasma. [] Furthermore, studies on toad venom extracts indicate that bufadienolides, including this compound, are metabolized in the liver. []

ANone: Studies demonstrate that this compound exhibits potent antitumor activity in various cancer models, both in vitro and in vivo. It effectively inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. [, , , , , ]

ANone: this compound exhibits potent in vitro anti-cancer activity against various human cancer cell lines, including glioblastoma (U-87, U-251), pancreatic cancer (SW1990), and multiple myeloma. [, , ] It demonstrates growth inhibitory effects at nanomolar concentrations, significantly lower than those observed for conventional chemotherapeutic agents. []

ANone: The efficacy of this compound has been evaluated in various in vivo models, including xenograft mouse models for multiple myeloma and human lung tumors. [, , ] Results show significant tumor growth inhibition and reduced osteolysis in the SCID-hu model for multiple myeloma. []

ANone: While this compound shows promising preclinical results, there are currently no published clinical trials investigating its efficacy and safety in humans.

ANone: Research explores the use of nanomedicine for targeted delivery of this compound in the context of gastric cancer. One study demonstrated the effectiveness of biomimetic graphene oxide quantum dots nanoparticles loaded with this compound and a photosensitizer. [] These nanoparticles, coated with a hybrid membrane, enhanced drug delivery to tumor sites and improved therapeutic efficacy.

ANone: Various analytical techniques are employed to characterize and quantify this compound, including:

- High-Performance Liquid Chromatography (HPLC): For separation and quantification of this compound in toad venom and pharmaceutical preparations. [, , , , , , , ]

- Thin-Layer Chromatography (TLC): Used for initial separation and identification of this compound. []

- Mass Spectrometry (MS): Coupled with HPLC (LC-MS) for structural elucidation and identification of this compound and its metabolites. [, , , , ]

- Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS): For comprehensive analysis and identification of chemical compounds in toad venom samples. []

ANone: Developed HPLC methods for this compound quantification undergo validation procedures to ensure accuracy, precision, and reproducibility. These procedures include assessing linearity, recovery, precision (intra-day and inter-day), and limits of detection and quantification. [, ]

ANone: Quality control of this compound in traditional Chinese medicine preparations, like ChanSu, involves various measures, including:

- Source Identification: Ensuring the use of authentic toad species (Bufo bufo gargarizans or B. melanostictus) as the source of toad venom. []

- Chemical Profiling: Utilizing HPLC fingerprinting techniques to establish characteristic chromatographic patterns for different batches of toad venom and identify adulterants. [, , ]

- Quantitative Analysis: Employing validated HPLC methods to determine the content of this compound and other active bufadienolides. [, , ]

ANone: this compound research benefits from various disciplines, including:

- Chemistry: For isolation, purification, structural elucidation, and development of analytical methods. [, , , , ]

- Pharmacology: For investigating its pharmacological effects, mechanisms of action, and potential therapeutic applications. [, , , , , , , ]

- Computational Chemistry: For predicting interactions with target proteins and guiding the design of more potent and selective analogs. []

- Nanotechnology: For developing targeted drug delivery systems to improve its therapeutic index and reduce potential side effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.